
3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chloropyridine moiety attached to a triazole ring, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- typically involves the reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides. This reaction proceeds via a 1,3-pyridyl shift, yielding the desired triazole compound . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure optimal yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using flow microreactor systems for better efficiency, and ensuring sustainable practices .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the triazole ring or the chloropyridine moiety.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound .
Applications De Recherche Scientifique
3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit collagen production in anti-fibrosis applications by targeting collagen prolyl 4-hydroxylases .
Comparaison Avec Des Composés Similaires
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds also contain a pyridine ring and exhibit similar biological activities.
1H-Pyrazolo[3,4-b]pyridines: These heterocyclic compounds share structural similarities and have diverse biomedical applications.
Uniqueness: 3H-1,2,4-Triazol-3-one,4-(5-chloro-2-pyridinyl)-2,4-dihydro-5-methyl- is unique due to its specific combination of a chloropyridine moiety and a triazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H7ClN4O |
|---|---|
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
4-(5-chloropyridin-2-yl)-3-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C8H7ClN4O/c1-5-11-12-8(14)13(5)7-3-2-6(9)4-10-7/h2-4H,1H3,(H,12,14) |
Clé InChI |
QPHOZFOYRZFAJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NNC(=O)N1C2=NC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Methyl-5-(4-nitro-phenyl)-thiazol-2-yl]-acetamide](/img/structure/B8328168.png)
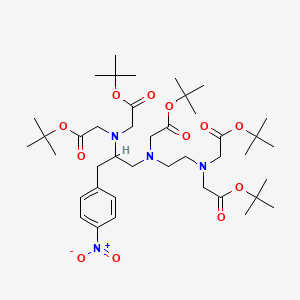



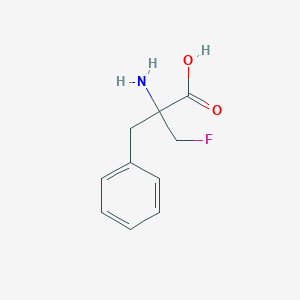
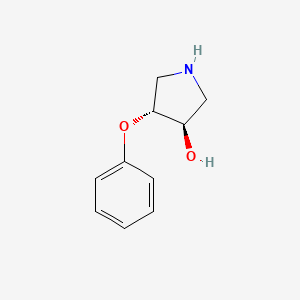


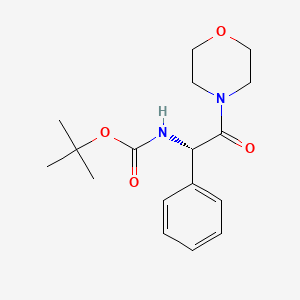
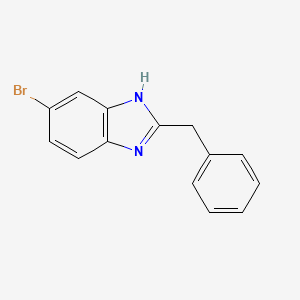
![4-Bromo-2-[(3,5-difluorophenoxy)methyl]benzoic acid](/img/structure/B8328243.png)
![Stannane, tributyl[2-(trifluoromethyl)phenyl]-](/img/structure/B8328249.png)
![1,6-Dichloro-9-fluorobenzo[c]-1,6-naphthyridine](/img/structure/B8328258.png)
